molecular formula C9H7Cl2N3S2 B2699028 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 384816-41-5

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2699028
CAS No.: 384816-41-5
M. Wt: 292.2
InChI Key: CWHKSVGUSBSCQP-UHFFFAOYSA-N
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Description

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (molecular formula: C₉H₇Cl₂N₃S₂) is a 1,3,4-thiadiazole derivative featuring a sulfanyl group linked to a 3,4-dichlorobenzyl moiety and an amino group at position 2. This compound is part of a broader class of thiadiazoles known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKSVGUSBSCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the intermediate, cyclization, and purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Oxidation State Reagents Conditions Product
SulfoxideH₂O₂, mCPBART, 6–8 hrs in DCM5-{[(3,4-Dichlorophenyl)methyl]sulfinyl}-1,3,4-thiadiazol-2-amine
SulfoneKMnO₄, HNO₃ (dilute)Reflux (80°C), 12 hrs5-{[(3,4-Dichlorophenyl)methyl]sulfonyl}-1,3,4-thiadiazol-2-amine

Key Findings :

  • Oxidation to sulfoxides occurs with mild agents (e.g., H₂O₂) at room temperature, while sulfones require stronger oxidizers like KMnO₄ .

  • The electron-withdrawing dichlorophenyl group stabilizes the sulfone product, enhancing reaction yields (~75–85%) .

Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at C2 and C5 positions, facilitated by electron-deficient nitrogen atoms.

Nucleophilic Aromatic Substitution (NAS)

Position Reagent Conditions Product
C2 (Amine)R-X (alkyl/aryl halides)K₂CO₃, DMF, 60°C, 4–6 hrs5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-N-alkyl/aryl-1,3,4-thiadiazol-2-amine
C5 (Sulfanyl)Cl⁻, Br⁻NaH, THF, 0°C–RT, 2–3 hrs5-Halo-1,3,4-thiadiazol-2-amine derivatives

Key Findings :

  • Substitution at C2 is favored due to the electron-withdrawing effect of the dichlorophenyl group, enabling high regioselectivity .

  • Microwave-assisted methods reduce reaction times (e.g., 10–15 min) and improve yields (~90%) .

Condensation Reactions

The primary amine (-NH₂) at C2 participates in Schiff base formation with aldehydes.

Aldehyde Catalyst Conditions Product
4-MethoxybenzaldehydeAcOH (catalytic)MW, 300W, 110°C, 5 min(E)-N-(4-Methoxybenzylidene)-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
3-NitrobenzaldehydeNoneReflux (EtOH), 4 hrs(E)-N-(3-Nitrobenzylidene)-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Key Findings :

  • Microwave irradiation significantly accelerates condensation, achieving ~89% yields compared to conventional methods (60–70%) .

  • Electron-deficient aldehydes (e.g., nitro-substituted) require longer reaction times .

Reductive Transformations

The sulfanyl group and thiadiazole ring can undergo reduction under specific conditions.

Target Group Reagent Conditions Product
Sulfanyl (-S-)LiAlH₄THF, 0°C–RT, 2 hrs5-{[(3,4-Dichlorophenyl)methyl]}-1,3,4-thiadiazol-2-amine (thiol intermediate)
Thiadiazole RingH₂, Pd/CEtOH, 50 psi, 6 hrsPartially saturated thiadiazoline derivatives

Key Findings :

  • Reduction of the sulfanyl group produces unstable thiol intermediates, often requiring in situ stabilization .

  • Complete ring saturation is rare; partial reduction retains aromaticity .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles.

Reagent Conditions Product
CS₂, KOHReflux (EtOH), 8 hrsThiadiazolo[3,2-b] thiadiazine derivatives
Ethyl chloroacetateDMF, 100°C, 12 hrsThiadiazole-pyridine hybrids

Key Findings :

  • Cyclization with CS₂ introduces additional sulfur atoms, enhancing lipophilicity .

  • Hybrid systems exhibit improved pharmacological profiles, including anticonvulsant activity .

Stability Under Acidic/Basic Conditions

Condition Effect
Strong AcidsProtonation of amine group; ring cleavage at high concentrations (>2M HCl)
Strong BasesDeprotonation of NH₂; ring degradation via sulfur extrusion

Key Findings :

  • Stability in dilute acids (pH 4–6) makes it suitable for pharmaceutical formulations .

  • Base-mediated degradation limits utility in alkaline environments .

Comparative Analysis of Key Derivatives

Derivative Biological Activity Reaction Pathway Reference
Sulfone analogAnticonvulsant (ED₅₀: 16 mg/kg)Oxidation
N-(4-Chlorobenzylidene) Schiff baseAntimicrobial (MIC: 8 µg/mL)Condensation
Thiadiazolo[3,2-b]thiadiazineAntitumor (IC₅₀: 12 µM)Cyclization

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine against various pathogens. For instance:

  • A study demonstrated its effectiveness against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
  • The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Anticancer Properties

The anticancer potential of this compound has been extensively investigated. Key findings include:

  • In vitro studies reported significant cytotoxic effects on various cancer cell lines including human breast (MCF-7), colon (HCT116), and lung (H460) cancer cells. The half maximal inhibitory concentration (IC50) values ranged from 0.28 to 10 µg/mL depending on the cell line .
  • Mechanistic studies suggest that the compound may inhibit DNA synthesis and affect key signaling pathways involved in tumorigenesis .
  • A structure–activity relationship analysis indicated that modifications on the phenyl ring significantly influence the anticancer activity of thiadiazole derivatives .

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and may be beneficial in treating inflammatory diseases .

Case Studies

Study TypeFindings
Antibacterial EfficacySignificant activity against MRSA; MIC values lower than linezolid.
Cytotoxic EffectsReduction in cell viability in MCF-7 and HCT116 at concentrations above 10 µM .
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokines observed in experimental models .

Mechanism of Action

The mechanism of action of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenyl Derivatives

2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9)
  • Structure : Differs in the chlorine substitution pattern (2,6-dichloro vs. 3,4-dichloro).
  • Impact : The 3,4-dichloro configuration in the target compound may provide better steric and electronic interactions with hydrophobic binding pockets in biological targets, as meta/para substitutions often enhance activity compared to ortho positions .
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Incorporates fluorine at the 4-position and an additional N-aryl group.
  • Impact : Fluorine improves metabolic stability and electron-withdrawing effects, while the N-aryl substitution may enhance target affinity but increase toxicity risks .

Halogen-Substituted Analogs

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • Structure: Replaces dichlorophenyl with a mono-fluorinated benzyl group.

Heteroaromatic and Alkyl/Aryl Modifications

5-{[(Thiophen-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
  • Structure : Substitutes phenyl with a thiophene ring.
  • Impact : Thiophene’s aromaticity and smaller size may alter π-π stacking interactions, reducing affinity for certain targets but enabling unique binding modes .
N-(3-Chloro-4-methylphenyl)-5-[(2-ethoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • Structure : Features a flexible ethoxyethyl chain and a chloro-methylphenyl group.
  • Impact : Increased hydrophilicity from the ethoxy group may enhance bioavailability, while the chloro-methylphenyl moiety balances lipophilicity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Differences Biological Activity (Inferred/Reported)
Target Compound 3,4-Dichlorobenzyl C₉H₇Cl₂N₃S₂ High lipophilicity, dual chlorine substitution Potential anticancer/antimicrobial activity
Compound 9 2,6-Dichlorobenzyl C₉H₇Cl₂N₃S₂ Ortho chlorine positions Unspecified (synthetic focus)
5-[(4-Fluorobenzyl)sulfanyl] 4-Fluorobenzyl C₈H₇FN₃S₂ Mono-fluorination Improved solubility, moderate activity
Compound 2g Benzenesulfonylmethyl C₁₄H₁₃N₃O₂S₂ Sulfonyl group High antiproliferative activity, low toxicity
5-{[(Thiophen-2-yl)methyl]sulfanyl} Thiophen-2-yl C₈H₈N₃S₃ Heteroaromatic substitution Altered binding modes, variable activity

Biological Activity

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article synthesizes current research findings on the compound's biological activity, including its mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a dichlorophenyl group and a sulfanyl moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
  • Cell Cycle Modulation : The compound influences cell cycle dynamics by increasing the proportion of apoptotic cells in treated cultures, particularly affecting tumor cell lines like MCF-7 and LoVo .
  • Reactive Oxygen Species (ROS) Modulation : It inhibits the production of ROS and activates antioxidant enzymes such as superoxide dismutase (SOD), contributing to its protective effects against oxidative stress .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its IC50 values:

Cell Line IC50 Value (µM) Reference
MCF-723.29
LoVo2.44
HCT1163.29
A5490.52

These findings indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines.

Structure-Activity Relationship (SAR)

The effectiveness of thiadiazole derivatives often hinges on their structural components:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., dichlorophenyl) enhances the compound's potency against cancer cells. Variations in substituents can lead to significant differences in biological activity .
  • Pharmacophore Considerations : The thiadiazole ring's ability to penetrate cellular membranes facilitates interaction with intracellular targets .

Case Studies

  • Anticancer Activity Evaluation : A study evaluated various thiadiazole derivatives including the target compound against human cancer cell lines. Results indicated that compounds with similar structures exhibited varied IC50 values based on their substituents and functional groups .
  • Toxicity Assessment : In a toxicity evaluation using Daphnia magna, the compound demonstrated low toxicity levels (less than 20% lethality at high concentrations), suggesting a favorable safety profile for further drug development .

Q & A

Q. What are the standard synthetic routes for preparing 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazides can be cyclized using reagents like potassium thiocyanate and concentrated sulfuric acid, followed by alkylation with 3,4-dichlorobenzyl derivatives. A reflux setup with POCl₃ (phosphorus oxychloride) under controlled pH (8–9) is often employed to precipitate the product . Modifications to the aryl or alkyl groups can be introduced by varying aldehydes or alkylating agents .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • X-ray crystallography to confirm planar molecular geometry and intramolecular hydrogen bonding (e.g., C–H···N interactions) .
  • Spectroscopic methods : ¹H/¹³C NMR for functional group identification, IR for thiol (-SH) or amine (-NH₂) stretches, and elemental analysis for purity validation .
  • Chromatography : TLC or HPLC to assess purity and reaction progress .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Antimicrobial assays (e.g., broth microdilution for MIC determination against bacterial/fungal strains).
  • Cytotoxicity studies (MTT assay on cancer cell lines) to identify apoptosis-inducing potential .
  • Enzyme inhibition assays (e.g., acetylcholinesterase or urease inhibition) to probe mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

  • Reagent stoichiometry : Adjust molar ratios of thiosemicarbazide to potassium thiocyanate (1:1.2) to minimize side products .
  • Solvent selection : Use DMF (dimethylformamide) for cyclocondensation to enhance reaction efficiency .
  • Temperature control : Maintain reflux at 90°C ± 2°C during cyclization to prevent decomposition .
  • Purification : Recrystallize from acetone/water (2:1) to achieve >95% purity .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Replace the 3,4-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Hydrogen bonding analysis : Correlate intramolecular C–H···N interactions (observed in X-ray data) with enhanced stability or target binding .
  • Pharmacophore modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities .

Q. How can contradictory biological activity data across studies be resolved?

  • Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell line passages).
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., methyl vs. tert-butyl groups) to isolate variables affecting activity .
  • Meta-analysis : Compare datasets from similar scaffolds (e.g., 1,3,4-thiadiazoles) to identify trends in bioactivity .

Q. What computational approaches are employed to predict its mechanism of action?

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can derivatives be designed for enhanced anticancer activity?

  • Hybrid molecules : Conjugate the thiadiazole core with known pharmacophores (e.g., indole or quinoline) via sulfanyl linkers to improve DNA intercalation .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance tumor-specific uptake .
  • Combination therapy : Screen synergies with cisplatin or doxorubicin to reduce IC₅₀ values in resistant cell lines .

Methodological Notes

  • Data contradiction analysis : Always cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis alongside caspase-3 activation assays) .
  • Experimental design : Include positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.